2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
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Description
This compound is a pyrimidine derivative . It has been reported to possess antitumor, anti-inflammatory, and antidepressant activities.
Molecular Structure Analysis
The molecular formula of this compound is C13H15N7 and it has a molecular weight of 269.312. The structure of similar compounds has been characterized by 1H NMR, 13C NMR, IR, HRMS, and X-ray diffraction method .Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to target a variety of receptors and enzymes, including alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
For instance, some imidazole-containing compounds have been reported to inhibit enzymes or block receptors, leading to therapeutic effects .
Biochemical Pathways
It’s known that the alpha1-adrenergic receptors, which are potential targets of similar compounds, are involved in numerous neurodegenerative and psychiatric conditions . The activation or blockade of these receptors can influence various biochemical pathways.
Pharmacokinetics
Similar compounds have been reported to exhibit acceptable pharmacokinetic profiles, making them suitable for further investigation as potential therapeutic agents .
Result of Action
Properties
IUPAC Name |
2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7/c1-18-5-4-16-13(18)20-8-6-19(7-9-20)12-15-3-2-11(10-14)17-12/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYRZSXNMXMTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C3=NC=CC(=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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